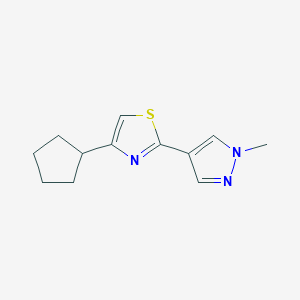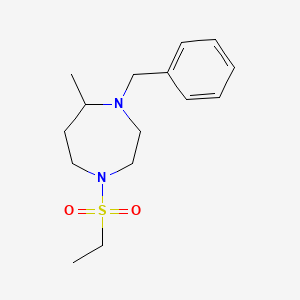
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMCM, is a potent and selective antagonist of the GABA-A receptor. It was first synthesized in the 1970s and has since been used extensively in scientific research to understand the mechanisms of action of GABA-A receptors and their role in neurological disorders.
Wirkmechanismus
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea acts as a competitive antagonist of the GABA-A receptor, binding to the receptor site and preventing the binding of GABA. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased neuronal excitability.
Biochemical and Physiological Effects:
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to induce anxiety-like behaviors in animal models, suggesting that it may be a useful tool for studying the neurobiology of anxiety disorders. It has also been shown to impair memory and learning in rodents, indicating that it may have potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABA-A receptor activity without affecting other neurotransmitter systems. However, one limitation is that 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of novel GABA-A receptor modulators based on the structure of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. Another potential direction is the use of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea as a tool for investigating the role of GABA-A receptors in neuropsychiatric disorders, such as depression and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea and its potential therapeutic applications.
Synthesemethoden
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized through a multi-step process involving the reaction of 4,4-dimethylcyclohexanone with ethyl isocyanate, followed by the reaction of the resulting intermediate with 2-acetylpyridine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been widely used in scientific research to study the role of GABA-A receptors in neurological disorders, such as anxiety, epilepsy, and insomnia. It has also been used to investigate the effects of GABA-A receptor modulators on memory and learning.
Eigenschaften
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2)8-6-11(7-9-15)16-14(20)17-12-5-4-10-18(3)13(12)19/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWCFUGPGVSSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)NC2=CC=CN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)





![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)